N-(3-Hydroxypropyl)trifluoroacetamide
Overview
Description
N-(3-Hydroxypropyl)trifluoroacetamide (HPTA) is a synthetic compound with a variety of uses in scientific research. It is a derivative of trifluoroacetic acid, a strong acid commonly used in organic synthesis. HPTA has been used as a solvent, a reagent for chemical synthesis, and a substrate for enzymatic reactions. Its unique properties make it an attractive choice for a variety of laboratory experiments.
Scientific Research Applications
Structural Analysis and Chemical Properties
- Crystal and Solution Structure Analysis : The structure of similar trifluoroacetamide derivatives has been studied in crystal, solution, and gas phases, utilizing IR spectroscopy and quantum chemical simulation. This research provides insights into the molecular interactions and stability of these compounds in various states (Sterkhova, Lazarev, & Shainyan, 2019).
Analytical Chemistry and Environmental Applications
- Derivatization Technique for Analyzing Drinking Water Contaminants : Trifluoroacetamide derivatives are used in derivatization techniques for gas chromatography-mass spectrometry, significantly improving the detection of drinking water contaminants. This application highlights its role in enhancing analytical methods in environmental chemistry (Kubwabo, Stewart, Gauthier, & Gauthier, 2009).
Synthesis and Chemical Reactions
- Synthesis of Novel Compounds : Trifluoroacetamide derivatives have been used in the synthesis of new chemical structures, demonstrating moderate antifungal activity. This signifies its importance in the field of chemical synthesis and pharmaceutical research (Yang et al., 2017).
Surface Chemistry Applications
- Surface Chemistry and X-ray Photoelectron Spectroscopy : Trifluoroacetamide derivatives are utilized in derivatization of hydroxyl groups in XPS of organic polymers, aiding in distinguishing between different functional groups on surfaces (Holländer, Pippig, Dubreuil, & Vangeneugden, 2008).
Medicinal Chemistry Applications
- Synthesis of Anti-inflammatory and Antimicrobial Agents : Some trifluoroacetamide derivatives are synthesized for their potential anti-inflammatory and antimicrobial activities, showing promising results in medicinal chemistry (Bekhit, Abdel-Rahman, & Guemei, 2006).
properties
IUPAC Name |
2,2,2-trifluoro-N-(3-hydroxypropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)4(11)9-2-1-3-10/h10H,1-3H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWHTFZRDJSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365762 | |
Record name | N-(3-Hydroxypropyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)trifluoroacetamide | |
CAS RN |
78008-15-8 | |
Record name | N-(3-Hydroxypropyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Hydroxypropyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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